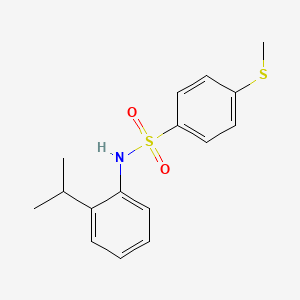
N-(2-isopropylphenyl)-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-4-(methylthio)benzenesulfonamide, commonly known as compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.
Wirkmechanismus
Compound X exerts its biological activity by inhibiting the activity of certain enzymes. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of this enzyme, compound X can potentially be used as a treatment for conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines in cells, which suggests that it may have potential anti-inflammatory activity. It has also been found to induce apoptosis (cell death) in cancer cells, which suggests that it may have potential anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using compound X in lab experiments is its relatively simple synthesis method. Additionally, its ability to coordinate with metal ions makes it a useful building block for the synthesis of MOFs. However, one of the limitations of using compound X is its low yield, which can make it challenging to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on compound X. One potential direction is to further investigate its potential use as an anti-inflammatory and anti-cancer agent. Another potential direction is to investigate its potential use in catalysis, particularly in the synthesis of MOFs. Additionally, further studies could be conducted to optimize the synthesis method of compound X to improve yield and efficiency.
Synthesemethoden
Compound X is synthesized using a multistep process that involves the reaction of 2-isopropylphenylamine with methylthiophenylsulfonyl chloride. The reaction takes place in the presence of a base such as sodium carbonate, and the resulting product is then purified using column chromatography. The yield of the final product is approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and histone deacetylase. It has also been studied for its potential use as an anti-inflammatory and anti-cancer agent.
In materials science, compound X has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(2)15-6-4-5-7-16(15)17-21(18,19)14-10-8-13(20-3)9-11-14/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYHFGPFOFIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
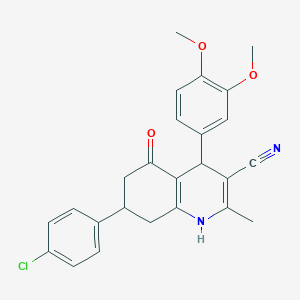
![4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5003183.png)
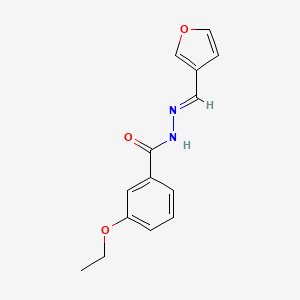
![N-[(1-methyl-4-piperidinyl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
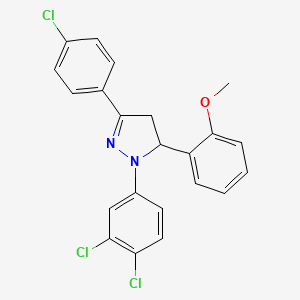
![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)

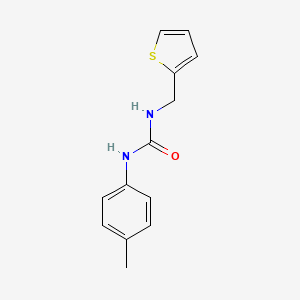
![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)
![(3aS*,5S*,9aS*)-5-(2,5-dimethoxyphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5003239.png)
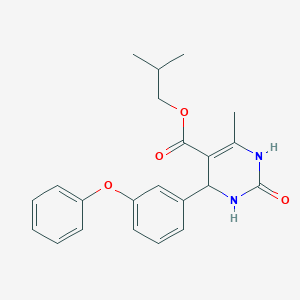
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)